3-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole
Overview
Description
3-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole typically involves the reaction of 4-nitrophenylhydrazine with acetic anhydride to form 4-nitrophenylhydrazone. This intermediate is then cyclized using methyl iodide and sodium ethoxide to yield the desired triazole compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalysts and purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, base (e.g., sodium hydroxide).
Major Products Formed
Reduction: 3-methyl-1-(4-aminophenyl)-1H-1,2,4-triazole.
Substitution: Various substituted triazoles depending on the reagents used.
Scientific Research Applications
3-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and antifungal effects. The triazole ring can also interact with enzymes and proteins, inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazole derivatives: Known for their antimicrobial properties.
Indole derivatives: Possess a wide range of biological activities, including antiviral and anticancer properties.
Uniqueness
3-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole is unique due to its specific combination of a triazole ring and a nitrophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
3-methyl-1-(4-nitrophenyl)-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c1-7-10-6-12(11-7)8-2-4-9(5-3-8)13(14)15/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPAMZUCOYOCSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=N1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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